molecular formula C9H9BO2 B1624549 1H-Indene-2-boronic acid CAS No. 312968-21-1

1H-Indene-2-boronic acid

Cat. No.: B1624549
CAS No.: 312968-21-1
M. Wt: 159.98 g/mol
InChI Key: VBMIZCKXRRAXBK-UHFFFAOYSA-N
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Description

1H-Indene-2-boronic acid is an organic compound that belongs to the class of boronic acids It features an indene ring system with a boronic acid functional group attached at the second position

Preparation Methods

The synthesis of 1H-Indene-2-boronic acid can be achieved through several methods. One common approach involves the cross-coupling of aryl or heteroarylboronic acids with electrophilic indolyl templates. This method utilizes reagents such as chloro, bromo, bromoindolyl phosphate, and triflates, which are capable of coupling with boronic acids under mild reaction conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Indene-2-boronic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the primary product is a biaryl compound.

Scientific Research Applications

1H-Indene-2-boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1H-Indene-2-boronic acid exerts its effects depends on the specific application. In chemical reactions, the boronic acid group acts as a nucleophile, participating in various coupling and substitution reactions. In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use .

Comparison with Similar Compounds

1H-Indene-2-boronic acid can be compared to other boronic acids and indene derivatives. Similar compounds include:

    Phenylboronic acid: Another boronic acid with a phenyl ring instead of an indene ring.

    Indole-2-boronic acid: Similar to this compound but with an indole ring system.

    Benzylboronic acid: Features a benzyl group attached to the boronic acid functional group.

What sets this compound apart is its unique indene ring system, which imparts distinct chemical properties and reactivity compared to other boronic acids .

Properties

IUPAC Name

1H-inden-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5,11-12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMIZCKXRRAXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449133
Record name 1H-INDENE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312968-21-1
Record name 1H-INDENE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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